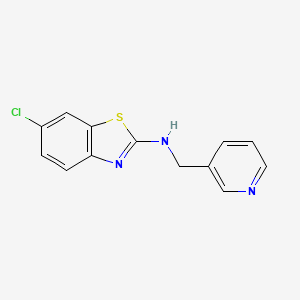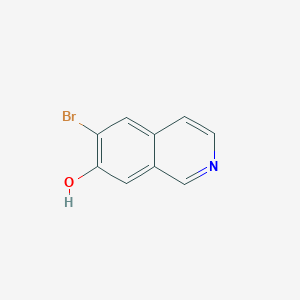
6-Bromoisoquinolin-7-ol
Vue d'ensemble
Description
6-Bromoisoquinolin-7-ol is a chemical compound with the CAS Number: 1148110-19-3 . It has a molecular weight of 224.06 and its IUPAC name is 6-bromoisoquinolin-7-ol . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 6-Bromoisoquinolin-7-ol is1S/C9H6BrNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Bromoisoquinolin-7-ol is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Antitumor Activity : A study explored the synthesis of isoquinolinequinones with substitutions of amino-, alkylamino, and halogen groups, including 7-Amino-6-bromoisoquinoline-5,8-quinone. This compound showed promising antitumor activity against various human cancer cells, with better performance than the anti-cancer agent etoposide in some cases (Delgado et al., 2012).
Synthesis of New Isoquinoline Isomers : Another study reported the synthesis of new isoquinoline isomers starting from 4-bromoisoquinoline, contributing to the expansion of available compounds for further pharmacological exploration (Van Baelen et al., 2008).
Chemical and Physical Properties
Molecular Shuttle with Room-Temperature Phosphorescence : A unique application was found in a study where bromo-substituted isoquinoline was used in a molecular shuttle system. This system demonstrated a visible room-temperature phosphorescence signal, which could be visibly identified by the naked eye, showing potential for applications in molecular-level devices and sensors (Gong et al., 2016).
Synthesis of Biisoquinoline Chelates : Another study focused on synthesizing biisoquinoline ligands from a common 8-bromoisoquinolin-3-ol precursor, highlighting the compound's versatility in creating complex chelates for various applications (Durola et al., 2007).
Other Applications
Anti-Corrosion Properties : An investigation into the anti-corrosion effectiveness of 8-hydroxyquinoline derivatives (related to 6-Bromoisoquinolin-7-ol) revealed their potential in protecting mild steel in acidic mediums. This study opens up avenues for using these compounds in industrial corrosion protection (Douche et al., 2020).
Photolabile Protecting Group : 8-Bromo-7-hydroxyquinoline, closely related to 6-Bromoisoquinolin-7-ol, has been used as a photolabile protecting group for carboxylic acids, demonstrating higher efficiency than some other photolabile groups. This application is significant in the field of photochemistry and biological messenger control (Fedoryak & Dore, 2002).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray and washing hands and other exposed areas thoroughly after handling .
Propriétés
IUPAC Name |
6-bromoisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXXIQQBBHWUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




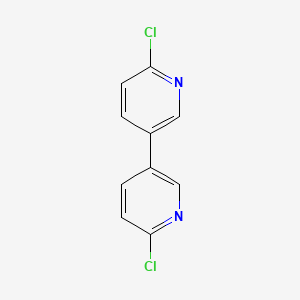

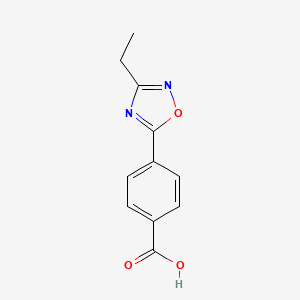

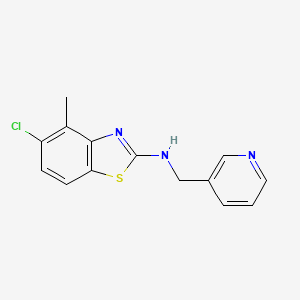
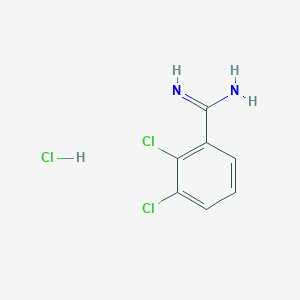
![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)

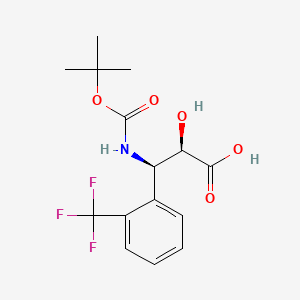
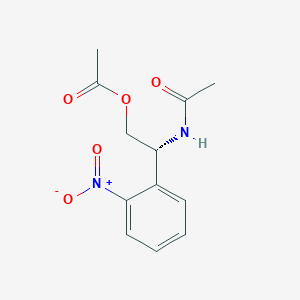
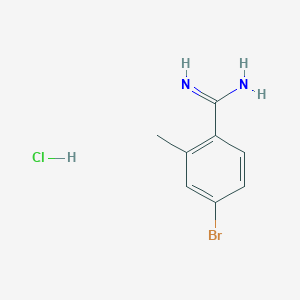
![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)
